4-[1-(Methylamino)ethyl]benzene-1-sulfonamide
Description
4-[1-(Methylamino)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted at position 1 with a sulfonamide group and at position 4 with a 1-(methylamino)ethyl moiety. Its molecular formula is C₉H₁₃N₃O₂S, with a molar mass of 243.28 g/mol. Sulfonamides are well-known for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
4-[1-(methylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(11-2)8-3-5-9(6-4-8)14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBDKAGCQTXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Methylamino)ethyl]benzene-1-sulfonamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Methylamino)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically the corresponding amine.
Substitution: The major products are substituted sulfonamides.
Scientific Research Applications
4-[1-(Methylamino)ethyl]benzene-1-sulfonamide is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-(Methylamino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Modifications and Physico-Chemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- In contrast, the pyrazole-containing compound () introduces a heterocyclic ring, likely improving antimicrobial activity .
- Lipophilicity: The propylamino chain in increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability compared to the target compound’s shorter methylaminoethyl group .
Biological Activity
4-[1-(Methylamino)ethyl]benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its significant biological activity, particularly in the realm of antibacterial applications. This compound is characterized by a sulfonamide group attached to a benzene ring, with a unique methylaminoethyl substituent that enhances its pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, comparative studies, and case studies that highlight its efficacy.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₄N₂O₂S, with a molecular weight of approximately 214.29 g/mol. The structure features:
- Benzene Ring : Central to the compound's activity.
- Sulfonamide Group : Responsible for its antibacterial properties.
- Methylaminoethyl Side Chain : Enhances solubility and selectivity for bacterial targets.
This compound primarily acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it effective against various bacterial infections.
Comparative Activity
A comparison of this compound with other sulfonamides is illustrated in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfanilamide structure without ethyl substitution | Antibacterial |
| Trimethoprim | Contains a pyrimidine ring; potent DHFR inhibitor | Antibacterial |
| Benzene-1-sulfonamide | Lacks the amine substitution; simpler structure | Antibacterial |
| 4-Aminobenzenesulfonamide | Basic amine structure; precursor to many sulfonamides | Antibacterial |
The methylaminoethyl side chain in this compound enhances its solubility and potential selectivity for certain bacterial strains compared to traditional sulfonamides.
Antibacterial Efficacy
Recent studies have demonstrated the antibacterial efficacy of this compound against various strains of bacteria. For example, one study reported significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL .
Another investigation evaluated the compound's interaction with carbonic anhydrases (CAs), revealing that derivatives exhibited notable inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This highlights not only its antibacterial properties but also potential applications in cancer therapy due to its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 .
Pharmacokinetic Studies
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that compounds similar to this compound possess promising pharmacokinetic properties, suggesting favorable absorption and distribution profiles which are crucial for therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
